1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Overview
Description
1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivativesIt is structurally related to fentanyl analogues, which are known for their potent analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 3-chlorophenyl group: This step involves the use of a chlorinated benzyl halide, which undergoes a nucleophilic substitution reaction with the piperidine ring.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential analgesic properties and as a lead compound for the development of new pain-relief medications.
Pharmacology: Research focuses on its interaction with opioid receptors and its potential use in pain management.
Biology: It is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Alfentanil: Another fentanyl analogue with rapid onset and short duration of action.
Sufentanil: Known for its high potency and use in anesthesia.
Uniqueness
1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These modifications can influence its potency, duration of action, and receptor binding affinity .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-22-9-7-18(8-10-22)21-19(24)16-5-11-23(12-6-16)14-15-3-2-4-17(20)13-15/h2-4,13,16,18H,5-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPROVRBVBILMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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